molecular formula C8H5Cl2FO2 B6291034 4,5-Dichloro-2-fluoro-3-methylbenzoic acid CAS No. 2432848-83-2

4,5-Dichloro-2-fluoro-3-methylbenzoic acid

Cat. No.: B6291034
CAS No.: 2432848-83-2
M. Wt: 223.02 g/mol
InChI Key: YBWYXKJXVJWICY-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluoro-3-methylbenzoic acid: is an organic compound with the molecular formula C8H5Cl2FO2. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluoro-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of 2-fluoro-3-methylbenzoic acid, followed by chlorination at specific positions on the aromatic ring. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through crystallization or distillation techniques to ensure high purity .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity, allowing it to form stable complexes with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3,5-Dichloro-4-fluorobenzoic acid
  • 2,4-Dichloro-5-fluorobenzoic acid
  • 4-Chloro-2-fluoro-3-methylbenzoic acid

Comparison: 4,5-Dichloro-2-fluoro-3-methylbenzoic acid is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

4,5-dichloro-2-fluoro-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWYXKJXVJWICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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